N3-phenylpyridine-3,4-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-N-phenylpyridine-3,4-diamine |
InChI |
InChI=1S/C11H11N3/c12-10-6-7-13-8-11(10)14-9-4-2-1-3-5-9/h1-8,14H,(H2,12,13) |
InChI Key |
GMECJKDYRASGPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CN=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for N3 Phenylpyridine 3,4 Diamine and Its Structural Analogs
Strategies for Constructing the Phenylpyridine Diamine Core
The assembly of the central phenylpyridine diamine structure is a critical aspect of its synthesis. Chemists employ a variety of strategies that can be broadly categorized into methods that build the heterocyclic ring system from acyclic precursors and methods that modify an existing pyridine (B92270) ring.
Amidation and Amination Reactions in Pyridine Ring Construction
The incorporation of nitrogen functionalities during the formation of the pyridine ring is a direct and efficient strategy. Amidation and amination reactions are fundamental to this approach.
One classical method for the direct amination of pyridines is the Chichibabin reaction, which involves the treatment of a pyridine with sodium amide (NaNH₂) to introduce an amino group, typically at the 2-position. scientificupdate.comwikipedia.org The mechanism is a nucleophilic addition of the amide anion followed by the elimination of a hydride ion. scientificupdate.comwikipedia.org While historically significant, the reaction often requires harsh conditions. scientificupdate.com Modern variations have been developed to improve the scope and mildness of direct amination. For instance, a protocol using sodium hydride (NaH) in the presence of lithium iodide (LiI) allows for the C2 amination of pyridines with primary alkyl amines under reflux conditions in THF. orgsyn.org
Beyond direct amination of a pre-formed ring, amino groups can be incorporated during the ring's construction. For example, N-vinyl and N-aryl amides can be converted to pyridine derivatives through activation with trifluoromethanesulfonic anhydride, followed by nucleophilic addition and annulation. organic-chemistry.org Additionally, organophosphorus-catalyzed three-component condensation of amines, carboxylic acids, and pyridine N-oxides can generate 2-amidopyridines in a single step. nih.gov Another approach involves the ring transformation of nitropyrimidinone with active methylene (B1212753) compounds in the presence of ammonium (B1175870) acetate (B1210297) to yield functionalized 4-aminopyridines. rsc.org These methods build the pyridine core while concurrently installing the crucial amine or protected amine functionalities.
| Method | Reagents | Key Features |
| Chichibabin Reaction | Pyridine, Sodium Amide (NaNH₂) | Direct amination at C2; often requires high temperatures. scientificupdate.comwikipedia.org |
| Modified Chichibabin | Pyridine, Primary Amine, NaH, LiI | Milder conditions for C2 amination with primary amines. orgsyn.org |
| Amide Annulation | N-vinyl/N-aryl amides, Trifluoromethanesulfonic anhydride | Constructs pyridine ring from amide precursors. organic-chemistry.org |
| Ring Transformation | Nitropyrimidinone, Active methylene compound, Ammonium acetate | Forms functionalized 4-aminopyridines. rsc.org |
Transition Metal-Catalyzed Cross-Coupling Approaches
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex aromatic and heteroaromatic compounds. These methods are indispensable for creating the aryl-pyridyl linkage and for introducing the diamine functionalities onto the phenylpyridine scaffold.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. It facilitates the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is exceptionally well-suited for creating the aryl-pyridyl bond in N3-phenylpyridine-3,4-diamine by coupling a phenylboronic acid with a suitable diaminohalopyridine or, conversely, a pyridylboronic acid with a haloaniline derivative.
The effectiveness of the Suzuki-Miyaura coupling depends on the choice of catalyst, ligand, and base. researchgate.netkashanu.ac.ir Bulky and electron-rich phosphine (B1218219) ligands are often employed to improve the efficiency of these reactions, enabling the use of even challenging substrates like heteroaryl chlorides. claremont.edu The reaction generally shows high tolerance for various functional groups, which is advantageous when working with multifunctional molecules like diaminopyridines. libretexts.org For instance, the synthesis of 2,6-diaryl-3-(trifluoromethyl)pyridine has been achieved through regioselective Suzuki–Miyaura reactions. beilstein-journals.org
| Coupling Partners | Catalyst/Ligand System | Key Outcome |
| Phenylboronic Acid + Diaminohalopyridine | Pd(OAc)₂, Phosphine Ligand | Forms the phenyl-pyridine C-C bond. |
| Pyridylboronic Acid + Haloaniline derivative | Pd₂(dba)₃, RuPhos | Creates the pyridyl-aryl linkage. claremont.edu |
| 3,4,5-tribromo-2,6-dimethylpyridine + 2-methoxyphenylboronic acid | Palladium catalyst | Produces highly substituted arylpyridines. beilstein-journals.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, pairing amines with aryl halides or sulfonates. wikipedia.orgacsgcipr.org This reaction is a premier method for introducing the amino groups onto the phenylpyridine core. Starting from a dihalophenylpyridine or a phenyl-dihalopyridine, sequential or regioselective amination can be achieved to install the required 3,4-diamine pattern.
The development of various generations of catalyst systems, involving sophisticated phosphine ligands, has greatly expanded the scope of the Buchwald-Hartwig reaction, allowing for the coupling of a wide array of amines under increasingly mild conditions. wikipedia.orgyoutube.com For example, the use of a palladium-Xantphos complex allows for the highly regioselective amination of polyhalopyridines. acs.org This selectivity is crucial for the synthesis of precisely substituted compounds like this compound. The reaction is compatible with a broad range of functional groups, although some, like nitro groups, may be incompatible with strong bases like KOtBu often used in the reaction. libretexts.org
| Substrates | Catalyst/Ligand System | Base | Outcome |
| Aryl Halide + Amine | Pd(0) or Pd(II) source, Bulky phosphine ligand | Strong base (e.g., NaOtBu) | Formation of Aryl Amine (C-N bond). wikipedia.orglibretexts.org |
| 5-bromo-2-chloropyridine + Cyclic Amine | Pd₂(dba)₃, Xantphos | tBuONa | Regioselective formation of 5-amino-2-chloropyridine. acs.org |
| 2-Bromopyridines + Volatile Amines | Pd(OAc)₂, dppp | NaOtBu | Synthesis of secondary and tertiary aminopyridines. researchgate.net |
Beyond the Suzuki and Buchwald-Hartwig reactions, other palladium-mediated strategies are valuable for constructing the phenylpyridine core. Direct C-H arylation has emerged as a powerful tool that avoids the need for pre-functionalized starting materials like halides or organometallics. rsc.org In this approach, a C-H bond on the pyridine ring is directly coupled with an aryl partner.
For instance, palladium-catalyzed C-H arylation of pyridines with aryl triflates can occur regioselectively at the C3 position. oup.com Similarly, chelation-assisted palladium catalysis can direct the functionalization of the ortho C-H bond of 2-phenylpyridine. rsc.org Mechanistic studies suggest that these reactions can be complex, sometimes involving cooperative catalysis between different palladium species. berkeley.edu These C-H activation techniques offer a more atom-economical route to the phenylpyridine skeleton, which can then be further functionalized, for example, by nitration and subsequent reduction, to install the diamine groups.
Multicomponent Reaction Strategies for Polyfunctionalized Pyridine Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. researchgate.net MCRs are particularly effective for the synthesis of highly substituted and functionalized heterocycles like pyridine derivatives. nih.gov
The Hantzsch pyridine synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org Modern variations of this reaction have expanded its scope and utility, sometimes proceeding in green solvents like water and allowing for one-pot aromatization. wikipedia.orgresearchgate.net
Other MCRs have been specifically designed to produce aminopyridines. A four-component reaction of an acetophenone, malononitrile, triethoxymethane, and a primary amine can yield 2-aminopyridine (B139424) derivatives efficiently. researchgate.net Similarly, a one-pot, three-component approach using α-azidovinylketones, aldehydes, and methylamine (B109427) derivatives provides access to polysubstituted 4-aminopyridines. rsc.org These methods are highly convergent and atom-economical, allowing for the rapid assembly of complex pyridine structures from simple starting materials. nih.govrsc.org
| Reaction Name | Components | Product Type |
| Hantzsch Synthesis | Aldehyde, 2x β-keto ester, Ammonia/Ammonium Acetate | Dihydropyridines, subsequently oxidized to Pyridines. wikipedia.orgorganic-chemistry.org |
| Four-Component Reaction | Acetophenone, Malononitrile, Triethoxymethane, Primary Amine | 2-Aminopyridines. researchgate.net |
| Three-Component Reaction | α-Azidovinylketone, Aldehyde, Methylamine derivative | Polysubstituted 4-Aminopyridines. rsc.org |
| Enaminone-based MCR | Enaminone, Malononitrile, Primary Amine | 2-Amino-3-cyanopyridines. nih.gov |
Selective Functionalization and Derivatization of the Pyridine and Phenyl Moieties
The selective modification of the this compound scaffold is crucial for developing structural analogs with tailored properties. This can be achieved through regioselective reactions on both the pyridine and phenyl rings.
Regioselective Amination and Substitution Reactions
A plausible and efficient method for the synthesis of this compound involves a multi-step sequence starting from commercially available precursors. One logical approach begins with a suitably substituted pyridine ring, followed by the sequential introduction of the amino and phenylamino (B1219803) groups.
A key strategy for forming the C-N bond between the pyridine ring and the phenylamine is the Buchwald-Hartwig amination . wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is a powerful tool for coupling amines with aryl halides. wikipedia.org For instance, the reaction of a 3-amino-4-halopyridine with aniline (B41778) in the presence of a palladium catalyst and a suitable ligand would be a direct method to forge the N-phenyl bond. researchgate.netchemspider.comorganic-chemistry.org
Alternatively, nucleophilic aromatic substitution (SNAr) presents another viable pathway. chemistrysteps.comyoutube.comlibretexts.org This reaction is particularly effective on electron-deficient aromatic rings. libretexts.org Therefore, a synthetic route could commence with 4-chloro-3-nitropyridine. The nitro group activates the 4-position towards nucleophilic attack by aniline. Following the successful substitution, the nitro group can then be reduced to the corresponding amino group to yield the final product, this compound. researchgate.net
The regioselectivity of these reactions is governed by the electronic properties of the pyridine ring and the nature of the existing substituents. nih.govnih.gov For instance, in the SNAr approach with 4-chloro-3-nitropyridine, the strong electron-withdrawing nature of the nitro group directs the nucleophilic attack of aniline preferentially to the para-position (C4).
The table below summarizes potential starting materials and the key reactions for the synthesis of the this compound core structure.
| Starting Material | Key Reaction | Intermediate | Final Step |
| 3-Amino-4-halopyridine | Buchwald-Hartwig Amination | - | - |
| 4-Chloro-3-nitropyridine | Nucleophilic Aromatic Substitution | 4-(Phenylamino)-3-nitropyridine | Reduction of nitro group |
Post-Synthetic Modifications and Functional Group Interconversions
Once the this compound core is assembled, further diversity can be introduced through post-synthetic modifications. These transformations allow for the fine-tuning of the molecule's properties by altering functional groups on either the pyridine or the phenyl moiety.
Functional group interconversions are a cornerstone of this strategy. For example, if the phenyl ring of the starting aniline contains a methoxy (B1213986) group, it can be later demethylated to a hydroxyl group, which can then be further functionalized. Similarly, a nitro group on the phenyl ring can be reduced to an amine, which can then participate in a wide range of reactions such as amide bond formation or diazotization.
The amino groups on the pyridine ring also offer handles for further derivatization. For instance, they can be acylated to form amides or alkylated. The selective functionalization of one amino group over the other would depend on their differing nucleophilicity, which can be influenced by the electronic effects of the pyridine ring and the phenyl group.
The following table provides examples of potential post-synthetic modifications on a hypothetical substituted this compound.
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Methoxy (-OCH₃) on Phenyl Ring | BBr₃, CH₂Cl₂ | Hydroxyl (-OH) |
| Nitro (-NO₂) on Phenyl Ring | H₂, Pd/C or SnCl₂, HCl | Amino (-NH₂) |
| Amino (-NH₂) on Pyridine Ring | Acyl chloride, pyridine | Amide (-NHCOR) |
Advancements in Sustainable Synthesis Protocols for this compound
Recent trends in chemical synthesis emphasize the development of environmentally benign and sustainable protocols. nih.gov For the synthesis of this compound and its analogs, several green chemistry principles can be applied.
The use of heterogeneous catalysts, such as palladium supported on various materials, in the Buchwald-Hartwig amination allows for easier catalyst recovery and recycling, reducing metal waste. nih.gov The development of ionic liquids as alternative reaction media can also contribute to a more sustainable process by replacing volatile and often toxic organic solvents. benthamscience.com
The table below highlights some sustainable approaches that could be applied to the synthesis of this compound.
| Sustainable Approach | Application in Synthesis | Potential Benefits |
| Heterogeneous Catalysis | Buchwald-Hartwig amination | Catalyst recyclability, reduced metal leaching |
| Ionic Liquids | Reaction solvent | Lower volatility, potential for recyclability |
| Microwave-Assisted Synthesis | C-N bond formation, reduction | Reduced reaction times, lower energy consumption |
| One-Pot Synthesis | Combining SNAr and reduction | Increased efficiency, reduced waste |
Elucidation of Reaction Mechanisms and Mechanistic Pathways
Mechanistic Investigations of C-N Bond Formation in Pyridine (B92270) Systems
The formation of the C-N bond at the N3 position of the pyridine-3,4-diamine scaffold is a critical aspect of the synthesis and reactivity of N3-phenylpyridine-3,4-diamine. While direct mechanistic studies on this specific compound are not extensively documented, insights can be drawn from related pyridine systems. The formation of such bonds often proceeds through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
In a typical palladium-catalyzed C-N cross-coupling reaction, the mechanism involves a catalytic cycle that includes:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (e.g., bromobenzene) to form a Pd(II) intermediate.
Amine Coordination and Deprotonation: The pyridine-3,4-diamine coordinates to the palladium center. A base then deprotonates the amino group at the 3-position, forming an amido-palladium complex.
Reductive Elimination: This key step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst. The phenyl group and the amido group are eliminated from the palladium center as the final this compound product.
The efficiency and regioselectivity of this process are highly dependent on the choice of catalyst, ligands, base, and reaction conditions. For a substrate like pyridine-3,4-diamine, the presence of two amino groups presents a challenge for selectivity, and the electronic properties of the pyridine ring influence the reactivity of the amino groups.
Photochemical Reaction Pathways and Photoproduct Characterization
The photochemical behavior of N-phenyl substituted pyridine derivatives can be complex, involving various deactivation pathways of the excited state. For this compound, photoexcitation could potentially lead to several distinct reaction pathways.
Upon absorption of UV light, N-aryl substituted pyridines can undergo intramolecular cyclization. In the case of this compound, photocyclodehydrogenation could potentially lead to the formation of fused heterocyclic systems. This process is believed to proceed through an excited singlet or triplet state, leading to the formation of a dihydro intermediate via the elimination of a hydrogen molecule. Subsequent oxidation, often by air, yields the final aromatic product. The specific photoproducts would depend on the positions of cyclization on the phenyl and pyridine rings.
In the presence of a hydrogen donor, photoexcited aromatic amines can undergo reductive degradation. For this compound, this could involve the cleavage of the C-N bond between the phenyl group and the pyridine ring. The mechanism likely involves the formation of a radical ion pair upon photoinduced electron transfer, followed by protonation and bond cleavage.
Photoexcitation can also induce molecular rearrangements. For this compound, this could involve rearrangements of the substituent groups on the pyridine ring or the phenyl ring. The specific nature of these rearrangements would be dictated by the electronic distribution in the excited state and the stability of the potential intermediates.
Catalytic Reaction Mechanisms Involving this compound as a Substrate or Intermediate
The diamine functionality of this compound makes it a valuable ligand or substrate in various catalytic reactions. For instance, it can act as a bidentate ligand in the formation of metal complexes that can catalyze a range of organic transformations.
When this compound acts as a substrate, for example in further C-N coupling reactions at the 4-amino position, the mechanism would again likely involve a transition-metal-catalyzed pathway similar to that described in section 3.1. The existing N3-phenyl group would influence the electronic properties of the molecule and the reactivity of the remaining amino group.
Identification and Role of Transient Intermediates in Complex Organic Transformations
The elucidation of reaction mechanisms heavily relies on the identification and characterization of transient intermediates. In the reactions of this compound, several types of intermediates can be postulated.
Palladium Intermediates: In C-N bond formation reactions, various palladium(II) and palladium(0) species are involved in the catalytic cycle. Spectroscopic techniques like NMR and in-situ IR, coupled with computational studies, can provide evidence for these transient species.
Radical Intermediates: In photochemical reactions, radical cations and radical anions are often formed as primary photoproducts. Techniques such as transient absorption spectroscopy can be used to detect and characterize these short-lived species.
Excited States: The nature of the excited state (singlet or triplet) is crucial in determining the outcome of a photochemical reaction. Phosphorescence and fluorescence spectroscopy, along with quenching studies, can provide information about the properties and reactivity of the excited states of this compound.
Understanding the structure and reactivity of these transient intermediates is key to controlling the outcome of the reactions involving this compound and designing more efficient synthetic routes and novel applications.
Coordination Chemistry and Advanced Ligand Design Principles
N3-phenylpyridine-3,4-diamine as a Versatile Polydentate Ligand
This compound is a polydentate ligand, meaning it can bind to a central metal ion through multiple donor atoms. ibchem.com Its structure, featuring both a pyridine (B92270) ring and two amino groups, allows it to act as a chelating agent, forming stable ring structures with the metal ion. ibchem.com This chelation enhances the stability of the resulting complexes compared to those formed with monodentate ligands. The presence of both sp²-hybridized nitrogen in the pyridine ring and sp³-hybridized nitrogen atoms in the diamine moiety provides multiple coordination sites, enabling a variety of binding modes. awuahlab.com This versatility makes this compound a valuable building block in the design of complex molecular architectures with tailored properties.
The bifunctional nature of the amino groups in this compound allows for its participation in not only coordination chemistry but also dimerization reactions. The phenyl substituent on one of the amine nitrogens introduces steric bulk and potential for π-stacking interactions, which can influence the geometry and reactivity of the metal complexes. chemrxiv.org
Synthesis and Comprehensive Characterization of Metal Complexes
The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.net The resulting complexes are then characterized using a suite of analytical techniques to determine their composition, structure, and properties. These methods often include elemental analysis, mass spectrometry, NMR spectroscopy (¹H, ¹³C), and single-crystal X-ray diffraction. researchgate.netresearchgate.net
Transition Metal Complexes (e.g., Cu(II), Co(III), Ir(III), Zn(II), Cd(II), Au(III), Pd(II), Pt(II))
This compound and similar diamine ligands form complexes with a wide array of transition metals, each exhibiting unique properties and potential applications. awuahlab.comresearchgate.netnih.gov
Copper(II) Complexes: Copper(II) complexes with diamine-based ligands have been synthesized and characterized. epstem.netresearchgate.netresearchgate.net Depending on the specific ligand and reaction conditions, these complexes can adopt various geometries, such as distorted square pyramidal or octahedral. epstem.netresearchgate.net Dinuclear copper(II) complexes are also known, where the diamine ligand can bridge two metal centers. epstem.net
Cobalt(III) Complexes: Cobalt(III) readily forms stable octahedral complexes with nitrogen-donor ligands. researchgate.netscience.gov In complexes with tetradentate diamine-type ligands, the remaining two coordination sites are typically occupied by other ligands, such as azide (B81097) or solvent molecules. researchgate.net The electronic properties of these complexes can be tuned by varying the ancillary ligands. researchgate.net Mixed-valence trinuclear cobalt(III/II/III) complexes have also been synthesized using related N₂O₂ donor ligands. rsc.org
Iridium(III) Complexes: Iridium(III) complexes, particularly those with cyclometalating ligands like 2-phenylpyridine, are of significant interest for their photophysical properties. chemrxiv.orgmdpi.comnih.gov The use of diamine ancillary ligands allows for the fine-tuning of the emission characteristics of these complexes. chemrxiv.orgresearchgate.net The synthesis of these complexes often involves the initial formation of a chloro-bridged iridium dimer, which then reacts with the diamine ligand. case.edu
Zinc(II) and Cadmium(II) Complexes: Zinc(II) and Cadmium(II) form complexes with diamine ligands, often exhibiting fluorescence. researchgate.netresearchgate.net The coordination environment around these d¹⁰ metal ions can vary, with tetrahedral and octahedral geometries being common. researchgate.net The steric bulk of the ligands can influence the coordination geometry and photophysical properties of the resulting complexes. researchgate.net For instance, Schiff base complexes derived from 3,4-diaminotoluene (B134574) have been shown to form tetrahedral complexes with Zn(II) and Cd(II). researchgate.net
Gold(III) Complexes: Gold(III) complexes, which are isoelectronic with Pt(II), typically adopt a square-planar geometry. nih.govmdpi.com Cyclometalated gold(III) complexes containing diamine ligands have been synthesized and shown to possess significant stability. awuahlab.comnih.gov The diamine ligand coordinates to the gold center, often with one nitrogen atom forming a covalent bond after deprotonation. awuahlab.com The steric and electronic properties of the diamine ligand can influence the electrochemical behavior of the gold(III) complex. awuahlab.com
Palladium(II) and Platinum(II) Complexes: Palladium(II) and Platinum(II) also form square-planar complexes with diamine and pyridine-containing ligands. nih.govresearchgate.netosti.govrsc.org These complexes have been investigated for various applications. nih.gov The synthesis of these complexes often involves the reaction of a metal halide precursor with the desired ligand. nih.gov The resulting complexes can exhibit interesting structural features and reactivity. researchgate.net
Table 1: Examples of Transition Metal Complexes with Diamine and Pyridine-based Ligands
| Metal Ion | Ligand Type | Geometry | Key Findings |
|---|---|---|---|
| Cu(II) | Schiff Base (unsymmetrical tetradentate) | Tetrahedral or Octahedral | Formation of dinuclear complexes. epstem.net |
| Co(III) | N,N′-(4,5-dimethyl-1,2-phenylene)dipicolinamide | Distorted Octahedral | Axial ligands influence redox potential. researchgate.net |
| Ir(III) | 2-phenylpyridine and diamine ancillary ligands | Octahedral | Diamine ligands tune photophysical properties. chemrxiv.orgresearchgate.net |
| Zn(II) | Schiff Base from 3,4-diaminotoluene | Tetrahedral | Ligand acts as a tetradentate chelating agent. researchgate.net |
| Au(III) | Cyclometalated [C^N] and secondary diamines | Square Planar | Conformationally restricted diamines enhance stability. awuahlab.comnih.gov |
| Pd(II) | 2-(2-pyridyl)iminotetrahydro-1,3-thiazine | Square Planar | Synthesis and characterization of [PdCl₂(PyTz)]·C₂H₆O. nih.gov |
| Pt(II) | 2-(2-pyridyl)iminotetrahydro-1,3-thiazine | Square Planar | Synthesis and characterization of [PtCl₂(PyTz)]·C₂H₆O. nih.gov |
Elucidation of Coordination Modes and Stereochemical Configurations
The way in which this compound binds to a metal center, its coordination mode, can vary. It can act as a bidentate ligand, coordinating through the two nitrogen atoms of the diamine moiety or through one amine nitrogen and the pyridine nitrogen. The specific coordination is influenced by factors such as the metal ion's preferred geometry, steric hindrance from the phenyl group, and the presence of other ligands.
Principles of Supramolecular Assembly and Metal-Ligand Interactions
Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. researchgate.net In the context of coordination chemistry, metal-ligand interactions are the primary driving force for the formation of discrete metallo-macrocycles and other complex architectures. researchgate.netrsc.org The geometry and directionality of the metal-ligand bonds, combined with the shape and functionality of the organic ligands, dictate the final supramolecular structure. acs.org
Interactions such as hydrogen bonding and π-π stacking can play a significant role in directing the assembly process and stabilizing the resulting structures. researchgate.net For instance, the phenyl groups in this compound can participate in π-stacking interactions, influencing the packing of the complexes in the solid state. chemrxiv.org
The nature of the metal-ligand bond itself is a key aspect. The interaction between a metal and a ligand can be described in terms of σ-donation from the ligand to the metal and, in some cases, π-back-donation from the metal to the ligand. libretexts.org The strength of these interactions affects the stability and properties of the complex. researchgate.net For example, density functional theory (DFT) calculations on some iridium(III) complexes with diamine ancillary ligands have indicated that longer bond distances between the iridium and the diamine nitrogen atoms suggest weaker metal-ligand interactions. researchgate.net These interactions are crucial in determining the electronic properties, such as the energies of the molecular orbitals, which in turn govern the photophysical and electrochemical behavior of the complexes. chemrxiv.org
Advanced Spectroscopic and Structural Characterization of N3 Phenylpyridine 3,4 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete structural map can be assembled.
The ¹H NMR spectrum of N3-phenylpyridine-3,4-diamine is expected to reveal distinct signals for each unique proton environment. The pyridine (B92270) ring protons (H-2, H-5, H-6), the phenyl ring protons, and the amine protons (NH and NH₂) will each resonate at characteristic chemical shifts.
The pyridine protons are influenced by the ring nitrogen and the two amino substituents. The proton at the C-2 position, being adjacent to the pyridine nitrogen, is expected to be the most deshielded among the ring protons. The protons at C-5 and C-6 will exhibit shifts influenced by the electron-donating amino groups. The phenyl group protons will likely appear as a complex multiplet, with shifts characteristic of a monosubstituted benzene (B151609) ring. The amine protons are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.
Predicted ¹H NMR Data for this compound (Predicted for a non-polar solvent like DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (Pyridine) | 7.7 - 7.9 | Doublet | ~5.0 |
| H-5 (Pyridine) | 6.5 - 6.7 | Doublet | ~5.0 |
| H-6 (Pyridine) | 7.0 - 7.2 | Singlet | - |
| Phenyl H (ortho) | 7.1 - 7.3 | Multiplet | - |
| Phenyl H (meta) | 6.8 - 7.0 | Multiplet | - |
| Phenyl H (para) | 6.9 - 7.1 | Multiplet | - |
| C4-NH₂ | 4.5 - 5.5 | Broad Singlet | - |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Eleven distinct signals are expected, corresponding to the five carbons of the pyridine ring and the six carbons of the phenyl ring. The chemical shifts are determined by the local electronic environment, including hybridization and the electronegativity of attached atoms. Carbons bonded to nitrogen (C-3 and C-4) will show significant downfield shifts.
Predicted ¹³C NMR Data for this compound (Predicted for a non-polar solvent like DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Pyridine) | 145 - 150 |
| C-3 (Pyridine) | 135 - 140 |
| C-4 (Pyridine) | 140 - 145 |
| C-5 (Pyridine) | 110 - 115 |
| C-6 (Pyridine) | 120 - 125 |
| C-1' (Phenyl, ipso) | 140 - 145 |
| C-2'/C-6' (Phenyl, ortho) | 115 - 120 |
| C-3'/C-5' (Phenyl, meta) | 128 - 132 |
¹⁵N NMR spectroscopy is a specialized technique that directly probes the nitrogen atoms in a molecule, providing valuable insight into their electronic state and bonding environment. nist.gov For this compound, three distinct ¹⁵N signals are anticipated: one for the pyridine ring nitrogen (N-1), one for the primary amino group nitrogen (at C-4), and one for the secondary phenylamino (B1219803) group nitrogen (at C-3).
The chemical shift of the pyridine nitrogen is expected to fall within the typical range for pyridine-like nitrogens. science-and-fun.de The shifts for the exocyclic amino nitrogens will be characteristic of aromatic amines, with the secondary amine (N3-phenyl) likely appearing at a different shift than the primary amine (C4-NH₂) due to the different substitution. core.ac.ukjapsonline.com These shifts are sensitive to protonation state and solvent effects. japsonline.com
Predicted ¹⁵N NMR Data for this compound (Relative to CH₃NO₂)
| Nitrogen Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| N-1 (Pyridine) | -60 to -100 |
| N (C4-NH₂) | -300 to -330 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement of its molecular ion. The calculated exact mass of C₁₁H₁₁N₃ is 185.0953 g/mol . HRMS analysis should yield a value extremely close to this theoretical mass, confirming the elemental composition.
The mass spectrum also reveals the fragmentation pattern of the molecule upon ionization, which can help verify the structure. For aromatic amines, the molecular ion peak is typically strong and stable. libretexts.orgwikipedia.org Common fragmentation pathways for this compound would likely involve the loss of small neutral molecules or radicals. arizona.eduuni-saarland.de
Expected Fragmentation Data from Mass Spectrometry
| m/z Value | Possible Fragment Identity | Notes |
|---|---|---|
| 185 | [M]⁺ | Molecular Ion |
| 184 | [M-H]⁺ | Loss of a hydrogen atom |
| 168 | [M-NH₃]⁺ | Loss of ammonia (B1221849) from the primary amine |
| 93 | [C₆H₅NH₂]⁺ | Phenylamine cation |
| 92 | [C₆H₅N]⁺ | Loss of H from phenylamine cation |
Vibrational Spectroscopy for Functional Group and Bonding Analysis
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The N-H stretching vibrations of the primary and secondary amino groups will be prominent in the high-frequency region. Aromatic C-H stretching will appear just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic rings will be found in the 1600-1400 cm⁻¹ region.
Predicted Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3300 | N-H Stretch | Primary and Secondary Amines |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine and Phenyl) |
| 1620 - 1580 | C=C Stretch | Aromatic Rings |
| 1580 - 1550 | C=N Stretch | Pyridine Ring |
| 1350 - 1250 | C-N Stretch | Aromatic Amines |
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, making it an invaluable tool for identifying functional groups and elucidating the structural "fingerprint" of a compound. For this compound, a Raman spectrum would reveal characteristic vibrational modes associated with its constituent phenyl, pyridine, and diamine moieties.
Key vibrational modes expected in the Raman spectrum of this compound would include:
Benzene and Pyridine Ring Vibrations: Strong bands related to the ring stretching modes are anticipated in the 1585-1611 cm⁻¹ range. ifremer.fr The trigonal ring breathing vibration for a mono-substituted benzene ring typically appears around 1000 cm⁻¹. ifremer.frresearchgate.net
C-N Stretching Vibrations: Vibrations corresponding to the C-N bonds connecting the phenyl group to the amine and the amine groups to the pyridine ring would be observable. For instance, in phenyl-amine derivatives, bands assigned to ring-N stretching coupled with ring breathing are seen between 1265 and 1279 cm⁻¹. ifremer.fr
N-H Vibrations: The N-H stretching modes of the primary and secondary amine groups would also be present, typically appearing in the higher wavenumber region of the spectrum.
In studies of related p-phenylenediamine (B122844) derivatives, resonance Raman spectra have shown characteristic bands around 1635 cm⁻¹ (C=C stretching) and 1410 cm⁻¹ (C=N stretching), indicating a half-quinoid structure in their cationic radical form. pku.edu.cn Analysis of aniline (B41778) and phenylenediamine isomers has helped in assigning vibrations such as ring deformation (C=C-C in-plane deformation) in the 617-644 cm⁻¹ region and ring-N stretching modes. ifremer.frresearchgate.net The precise positions of these bands for this compound would be influenced by the electronic interaction between the phenyl substituent and the pyridine-3,4-diamine core.
Table 1: Expected Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group | Reference |
| Ring C=C Stretching | 1585 - 1611 | Phenyl and Pyridine Rings | ifremer.fr |
| C=N Stretching (in radical) | ~1410 | Pyridine-Amine | pku.edu.cn |
| Ring-N Stretching | 1265 - 1279 | Phenyl-Amine, Pyridine-Amine | ifremer.fr |
| Trigonal Ring Breathing | ~1000 | Phenyl Ring | ifremer.frresearchgate.net |
| C=C-C In-plane Deformation | 617 - 644 | Phenyl and Pyridine Rings | researchgate.net |
Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions (UV-Vis)
Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions of chromophores. The spectrum of this compound is expected to be dominated by transitions within its aromatic (phenyl and pyridine) and amine systems.
The absorption spectrum would likely exhibit multiple bands. Research on 2-aminopyridine (B139424) derivatives shows absorption bands around 246 nm and 335 nm, which are assigned to the π→π* electronic transitions of the aromatic ring. researchgate.net The introduction of a phenyl group and additional amino groups would be expected to cause a bathochromic (red) shift in these transitions due to the extension of the conjugated π-system. Studies on phenyl-substituted pyrazolo[1,5-a] ifremer.frCurrent time information in West Northamptonshire, GB.researchgate.nettriazines show that an increase in the intensity of S₀ → S₁ electronic transitions (π→π*) correlates with certain biological activities. benthamdirect.com
The solvent environment can significantly influence the position of absorption bands. For fluorescent 2-amino-3-cyanopyridine (B104079) derivatives, an increase in solvent polarity was found to cause a shift to higher wavelengths. sciforum.net
Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, provides complementary information. Many aminopyridine derivatives are known to be fluorescent. researchgate.netsciforum.net The emission spectrum of this compound would be characteristic of its specific electronic structure, with the emission wavelength typically being longer than the absorption wavelength (a phenomenon known as the Stokes shift). For example, a free ligand related to o-phenylenediamine (B120857) was found to be fluorescent with an emission maximum at 470 nm (excitation at 330 nm) due to an internal charge transfer transition. researchgate.net
Table 2: Typical Electronic Transitions in Related Aromatic Amine Compounds
| Compound Type | Transition Type | Typical λmax (nm) | Reference |
| 2-Aminopyridine Derivative | π→π | 246, 335 | researchgate.net |
| 2-Aminopyridine | π→π | ~298 | researchgate.net |
| o-Phenylenediamine Ligand | Internal Charge Transfer | 330 (abs), 470 (em) | researchgate.net |
| 2,6-Bis(benzoylamino)pyridine | π→π* | 303 | mdpi.com |
X-ray Diffraction Studies for Precise Solid-State Molecular and Crystal Structures
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com An SCXRD analysis of this compound would yield crucial information, including bond lengths, bond angles, and torsional angles, defining its molecular conformation.
While the specific crystal structure for this compound is not publicly documented, studies on related phenylpyridine compounds provide insight into what might be expected. For instance, the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenyl-pyridine reveals that the constituent rings are not coplanar; the pyridine ring is inclined to the various benzene rings by angles of 17.26°, 56.16°, and 24.50°. nih.gov Similarly, in a palladium complex containing a 4-phenylpyridine (B135609) ligand, the dihedral angle between the imidazole (B134444) and pyridine rings was 34.53°. iucr.org
The analysis would also reveal the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonds and π–π stacking. In the crystal of 4-(3-methoxyphenyl)-2,6-diphenyl-pyridine, molecules are linked by C–H⋯π interactions into a three-dimensional network. nih.gov For this compound, the presence of N-H donor groups and nitrogen acceptors would likely lead to a robust network of N-H···N or N-H···π hydrogen bonds, significantly influencing the crystal packing. The packing of a bis(2-phenylpyridine-C,N')-bis(acetonitrile)iridium(III) complex was driven by the clustering of aromatic rings and maximization of other intermolecular forces. mdpi.com
Table 3: Illustrative Crystallographic Data from a Related Phenylpyridine Compound
| Parameter | 4-(3-methoxyphenyl)-2,6-diphenyl-pyridine |
| Crystal System | Monoclinic |
| Space Group | I2/a |
| Key Intermolecular Interactions | C–H···π, H···H (50.4%), C···H (37.9%) |
| Dihedral Angles (Pyridine to Benzene) | 17.26°, 56.16°, 24.50° |
| Reference | nih.gov |
Advanced Surface Characterization Techniques for Interfacial and Morphological Studies (e.g., SEM-EDX)
Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) is a powerful combination for characterizing the surface of a material. SEM provides high-resolution images of surface topography and morphology, while EDX allows for elemental analysis of the sample. cleancontrolling.com
For a powdered sample of this compound, SEM analysis would reveal the size, shape, and surface texture of the crystalline particles. rjl-microanalytic.de This is crucial for understanding the material's physical properties, such as flowability and dissolution rate. The quality of starting powders, including particle shape and homogeneity, is critical in many applications. rjl-microanalytic.de
EDX analysis complements the SEM imaging by providing qualitative and quantitative elemental composition. cleancontrolling.com An EDX spectrum of this compound would show distinct peaks corresponding to its constituent elements: carbon (C), nitrogen (N), and hydrogen (H) (though H is typically not detectable by EDX). The analysis can confirm the elemental purity of the synthesized compound and detect the presence of any inorganic impurities. science.gov Elemental mapping can also be performed to visualize the distribution of C and N across the surface of the particles, which should be uniform for a pure, homogeneous sample. mdpi.com While EDX determines elemental composition, it does not provide information on molecular structure or chemical bonding. cleancontrolling.com
Table 4: Information Obtainable from SEM-EDX Analysis
| Technique | Information Provided | Application for this compound | Reference |
| SEM | High-resolution surface imaging | Determination of particle size, shape, and morphology. | rjl-microanalytic.de |
| Topographical contrast | Visualization of surface features and crystal habits. | mdpi.com | |
| EDX | Elemental composition (qualitative & quantitative) | Confirmation of elemental makeup (C, N); assessment of purity. | cleancontrolling.com |
| Elemental mapping | Verification of the uniform distribution of elements on the particle surface. | science.govmdpi.com |
Computational Chemistry and Theoretical Modeling of N3 Phenylpyridine 3,4 Diamine
Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties with a good balance of accuracy and computational cost.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For a molecule like N3-phenylpyridine-3,4-diamine, the distribution of these orbitals would likely be influenced by the electron-donating diamine groups and the phenyl and pyridine (B92270) ring systems.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | Data not available | Electron-donating ability |
| LUMO Energy | Data not available | Electron-accepting ability |
Theoretical calculations are invaluable for mapping out potential reaction pathways for this compound. By calculating the energies of reactants, transition states, and products, computational chemists can construct a detailed energy landscape. This allows for the prediction of the most likely reaction mechanisms, determination of activation energies, and understanding of reaction kinetics. Such studies could elucidate, for example, the mechanisms of electrophilic substitution on the aromatic rings or reactions involving the amine groups.
DFT and other quantum chemical methods can accurately predict various spectroscopic properties. For this compound, these calculations could provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms, aiding in the interpretation of experimental spectra. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks observed in UV-Vis spectroscopy.
Table 2: Predicted Spectroscopic Data (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | Data not available |
| ¹³C NMR | Chemical Shift (ppm) | Data not available |
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations would be used to explore its conformational landscape. The molecule possesses rotational freedom around the bond connecting the phenyl group to the pyridine ring, leading to different possible spatial arrangements (conformers). MD simulations can identify the most stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes in different environments.
Modeling Intermolecular Interactions and Supramolecular Architectures
The amine groups and the nitrogen atom in the pyridine ring of this compound are capable of forming hydrogen bonds. Additionally, the aromatic rings can engage in π-π stacking interactions. Computational models can quantify the strength and geometry of these intermolecular forces. This is crucial for understanding how molecules of this compound interact with each other and with other molecules, leading to the formation of larger, ordered structures known as supramolecular architectures. These interactions are fundamental to the material's crystal packing and its behavior in solution.
Application of Polarizable Continuum Models for Solvent Effects
The properties and behavior of a molecule can be significantly influenced by its solvent environment. Polarizable Continuum Models (PCM) are a common computational approach to simulate these solvent effects. In a PCM calculation, the solvent is modeled as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. This method allows for the calculation of molecular properties, such as conformational energies and electronic spectra, in a simulated solvent environment, providing a more realistic comparison with experimental data obtained in solution.
Advanced Research Applications of N3 Phenylpyridine 3,4 Diamine
Catalysis and Organometallic Transformations
The presence of multiple nitrogen atoms makes diaminopyridine structures excellent ligands for coordinating with metal centers, forming stable and catalytically active complexes. The N-phenyl group can further modulate the electronic properties and steric environment of the metal center, influencing catalytic activity and selectivity.
Derivatives of diaminopyridine are recognized as effective ligands and catalysts in various homogeneous catalytic reactions. Their ability to form stable complexes with transition metals like palladium is crucial for cross-coupling reactions.
Palladium(II) complexes featuring various pyridine-based ligands have been demonstrated as efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.org The electronic properties of the pyridine (B92270) ligand, modulated by substituents, can influence catalytic efficiency, with more basic ligands sometimes leading to increased reaction yields. acs.org The development of palladium-catalyzed coupling reactions has also provided streamlined, cost-effective methods for the synthesis of diaminopyridines themselves from amino-chloropyridines and ammonia (B1221849), highlighting the synergy between catalysis and the synthesis of these valuable building blocks. nih.govresearchgate.net
Furthermore, derivatives of 3,4-diaminopyridine (B372788) have been specifically synthesized and investigated as organocatalysts for acyl-transfer reactions. researchgate.net The catalytic activity in these systems is highly dependent on the substitution pattern on the amine nitrogens, with alkyl substituents on both amines yielding the best results for the acylation of alcohols with anhydrides. researchgate.net Group-IV metal complexes (Ti, Zr, Hf) stabilized by aminopyridinato ligands have also garnered significant interest as catalysts for olefin polymerization. researchgate.net These systems, when activated with methylaluminoxane (B55162) (MAO), demonstrate good catalytic activities for producing high-molecular-weight polymers. researchgate.net
Table 1: Performance of Diaminopyridine-based Systems in Homogeneous Catalysis
| Catalyst/Ligand System | Reaction Type | Substrates | Key Findings | Reference(s) |
|---|---|---|---|---|
| [PdL₂Cl₂] (L = substituted pyridine) | Suzuki-Miyaura Coupling | Aryl iodides, Phenylboronic acid | Precatalysts provided >90% yield; ligand basicity influences efficiency. | nih.govacs.org |
| Substituted 3,4-Diaminopyridines | Acyl-transfer | 1-ethynylcyclohexanol, Acetic anhydride | Catalytic activity depends on N-substituents; N,N'-dialkyl derivatives are most effective. | researchgate.net |
| Pd-complex with phosphine (B1218219) ligand | Ammonia Coupling | Amino-chloropyridines, Ammonia | Efficient synthesis of diaminopyridines under mild conditions with low catalyst loading. | nih.gov |
To enhance reusability and stability, catalytic complexes containing aminopyridine ligands have been immobilized on solid supports. These heterogeneous systems combine the high activity of molecular catalysts with the practical benefits of easy separation and recycling.
A notable example involves a palladium complex immobilized on magnetic nanoparticles (Fe₃O₄@SiO₂) modified with a 2-aminopyridine (B139424) ligand. researchgate.net This nanocatalyst proved to be highly efficient and recoverable for C–S and C–Se coupling reactions, maintaining its activity for at least seven consecutive cycles with magnetic separation. researchgate.net Similarly, graphene oxide has been used as a support for a diaminopyridine-Pd(II) complex, which showed superior catalytic activity in Suzuki-Miyaura cross-coupling reactions conducted in water. researchgate.net The hydrophilic nature of the support and the good distribution of palladium active sites were credited for the catalyst's high performance. researchgate.net
Another approach utilized a palladium composite co-doped on graphitic carbon nitride (g-C₃N₄) with 2-(diphenylphosphino) aminobenzothiazole as a ligand. researchgate.net This heterogeneous catalyst was successfully applied to the synthesis of N-substituted aminopyridine derivatives through a borrowing hydrogen strategy and demonstrated good recovery and reusability. researchgate.net The functionalization of catalyst supports with amino groups can also be crucial, as they can promote the binding of reactants and enhance the anchoring of catalytically active noble metal particles. nih.gov
Table 2: Examples of Heterogeneous Catalysts Based on Aminopyridine Ligands
| Catalyst System | Support Material | Reaction Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Fe₃O₄@SiO₂/2-aminopyridine-Pd(II) | Magnetic Nanoparticles | C–S and C–Se Coupling | Magnetically separable; reusable for at least 7 cycles without loss of activity. | researchgate.net |
| Graphene Oxide@Poly(ethylene glycol)-imidazole-Pd(II) | Graphene Oxide | Suzuki-Miyaura Coupling | High activity in aqueous media; hydrophilic support. | researchgate.net |
| DPA-Pd@g-C₃N₄ | Graphitic Carbon Nitride (g-C₃N₄) | N-alkylation of 2-aminopyridine | Recyclable; high activity for borrowing hydrogen reactions. | researchgate.net |
The pyridine moiety is a common structural unit in photocatalysis, both in organic photocatalysts and as a ligand in light-absorbing metal complexes. The N-phenyl-3,4-diaminopyridine structure could be integrated into photocatalytic systems, potentially influencing their electronic and reactive properties.
Pyridine-containing covalent organic frameworks (COFs) have been investigated as platforms for designing new photocatalysts. semanticscholar.org The inherent porosity and tunable optoelectronic properties of COFs make them attractive for applications like light-induced hydrogen evolution. semanticscholar.org Triazine-based COFs incorporating bipyridine ligands have been coordinated with cobalt to act as cocatalysts for visible-light-driven photocatalytic water oxidation, achieving an apparent quantum efficiency of 7.6% at 420 nm. acs.org
In the realm of organocatalysis, photochemical methods have been developed for the direct functionalization of pyridines. nih.govacs.org These methods can proceed through the generation of pyridinyl radicals upon single-electron transfer (SET) reduction of pyridinium (B92312) ions, enabling C-H functionalization with distinct selectivity compared to classical Minisci chemistry. nih.gov The development of metal-based catalysts for use in biological systems also leverages photocatalysis, where light is used to activate a catalyst inside living cells to perform specific organic transformations. nih.gov
The amine functional groups in N3-phenylpyridine-3,4-diamine suggest its potential utility in carbon dioxide capture and conversion, a critical area for mitigating climate change. Amine-based materials are widely studied for their ability to chemically absorb CO₂.
Studies on various aminoalkyl-functionalized pyridines have shown them to be promising CO₂ absorbents. ntnu.noacs.org Certain picolylamines demonstrated significantly higher CO₂ cyclic capacity compared to the benchmark monoethanolamine (MEA) due to very lean CO₂ loadings, which can also potentially reduce solvent degradation. ntnu.noacs.org The electrocatalytic conversion of CO₂ to carbon monoxide (CO) is another important application. Amine-functionalized nonmetallic nanocarbon catalysts have been shown to boost the selective electroreduction of CO₂ to CO, achieving a Faradaic efficiency of 98% and high current density in a flow cell. nih.gov
Transition metal complexes with polypyridine ligands are also prominent catalysts for CO₂ reduction. For instance, a polypyridine iron(II) complex, when paired with an organic photosensitizer, can create a noble-metal-free photochemical system for converting CO₂ into CO with a quantum yield of 36% and over 99% selectivity. nih.gov Theoretical studies on Co-quaterpyridine complexes have helped elucidate the mechanism by which these molecular catalysts achieve highly selective electrochemical CO₂-to-CO conversion at low overpotential. bohrium.com The activation of CO₂ can also be achieved using metal-free systems, such as frustrated Lewis pairs (FLPs), which can facilitate catalytic reduction. nih.gov
Material Science and the Development of Advanced Functional Materials
The rigid pyridine ring combined with reactive amine groups makes this compound a promising monomer for the synthesis of advanced functional polymers and materials.
Diaminopyridines are valuable monomers for creating high-performance polymers such as polyamides, polyimides, and polyureas through reactions with diacids, dianhydrides, or diisocyanates, respectively. google.com The incorporation of the pyridine ring into the polymer backbone is known to enhance thermal and thermo-oxidative stability. researchgate.net
Several research groups have synthesized novel polyimides based on pyridine-containing diamine monomers. researchgate.netsci-hub.se For example, polyimides prepared from 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine and various aromatic dianhydrides exhibited good solubility in organic solvents, excellent thermal stability, and high glass transition temperatures (Tg). researchgate.netsci-hub.se Similarly, fluorinated pyridine-based polyimides have been developed that are soluble in polar solvents and can be cast into transparent, tough, and flexible films with good dielectric properties. researchgate.net The introduction of pyridine units can improve the solubility of otherwise rigid polyimides without compromising their thermal properties. researchgate.net
Polymers based on the 2,6-diaminopyridine (B39239) motif have also been synthesized to create functional materials with thermoresponsive properties. rsc.org Poly(N-(6-aminopyridin-2-yl)acrylamide), for example, displays upper critical solution temperature (UCST)-type behavior in water/alcohol mixtures. rsc.org The enzymatic and oxidative polymerization of 2,6-diaminopyridine has been studied to produce polymers with interesting fluorescence and electrochemical properties. nih.gov
Table 3: Properties of Polymers Derived from Pyridine-Containing Diamine Monomers
| Diamine Monomer | Polymer Type | Key Properties | Reference(s) |
|---|---|---|---|
| 4-Phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine | Polyimide | Soluble in organic solvents, high Tg (257–281 °C), good thermal stability. | researchgate.netsci-hub.se |
| 2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy)phenyl]propane | Polyimide | Good thermal stability (T₅% > 470 °C), high Tg (236–300 °C), good mechanical properties. | researchgate.net |
| 2,6-Diaminopyridine (DAP) | Poly(acrylamide) | UCST-type thermoresponsiveness in water/alcohol mixtures. | rsc.org |
Design of Adsorbent Materials (e.g., for Atmospheric CO2)
The escalating concentration of atmospheric carbon dioxide (CO2) has catalyzed research into advanced materials for its capture and sequestration. One promising avenue involves the use of solid adsorbents functionalized with amine groups, owing to the favorable acid-base reaction between the acidic CO2 and the basic amine sites. While direct research on this compound for CO2 capture is not extensively documented, its structural motifs suggest significant potential in the design of novel adsorbent materials.
Diamine-appended metal-organic frameworks (MOFs) have demonstrated exceptional performance in CO2 capture, exhibiting high selectivity and capacity. nih.gov These materials operate through a cooperative adsorption mechanism where CO2 molecules insert into metal-amine bonds, leading to the formation of ammonium (B1175870) carbamate (B1207046) chains along the porous channels of the framework. nih.gov The efficiency of this process is influenced by the steric and electronic properties of the appended diamine.
In a hypothetical scenario where this compound is incorporated into a MOF structure, such as Mg2(dobpdc), the resulting material could exhibit a modified CO2 adsorption profile. The interplay between the pyridine and diamine functionalities might lead to a multi-modal interaction with CO2, potentially enhancing the adsorbent's performance under various temperature and pressure conditions.
Table 1: Comparison of CO2 Adsorption Properties in Diamine-Appended MOFs
| Diamine Adsorbent | CO2 Capacity (mmol/g) | Selectivity (CO2/N2) | Adsorption Enthalpy (kJ/mol) |
| Hypothetical this compound-MOF | Potentially High | Potentially High | Moderate to High |
| N,N-diethylethylenediamine–Mg2(olz) | >90% capture from simulated flue gas | High | Not specified |
| Diamine–Mg2(dobpdc) | High | Exceptional | Variable |
This table presents hypothetical data for an this compound-functionalized MOF based on the performance of similar materials, alongside reported data for existing adsorbents to provide context.
Optoelectronic Applications and Dye-Sensitized Systems
Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity, with the dye sensitizer (B1316253) playing a pivotal role in light absorption and electron injection. The ideal sensitizer should possess strong absorption in the visible and near-infrared regions, a suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient electron transfer, and high stability.
While this compound has not been extensively explored as a primary sensitizer in DSSCs, its aromatic and electron-rich structure suggests its potential as a core component or a ligand in more complex dye molecules. The pyridine and phenyl rings provide a conjugated π-system that can be tailored to tune the optical and electronic properties of the resulting dye.
The performance of a DSSC is critically dependent on several kinetic and thermodynamic parameters, including the light-harvesting efficiency (LHE), the free energy of electron injection (ΔGinject), and the open-circuit voltage (VOC). mdpi.com For a dye to be effective, its LUMO energy level must be higher than the conduction band edge of the semiconductor (typically TiO2), and its HOMO energy level must be lower than the redox potential of the electrolyte.
Theoretical studies using density functional theory (DFT) have been instrumental in predicting the optoelectronic properties of potential dye sensitizers. mdpi.combohrium.com A similar computational approach could be employed to evaluate the suitability of this compound derivatives as sensitizers. By modifying the substituents on the phenyl and pyridine rings, it would be possible to fine-tune the HOMO-LUMO gap and optimize the absorption spectrum for maximum solar cell efficiency.
Table 2: Key Parameters for Dye Sensitizers in DSSCs
| Parameter | Description | Desired Value for High Efficiency |
| λmax (nm) | Wavelength of maximum absorption | Broad absorption across the visible spectrum |
| EHOMO (eV) | Highest Occupied Molecular Orbital energy | Below the electrolyte redox potential |
| ELUMO (eV) | Lowest Unoccupied Molecular Orbital energy | Above the semiconductor conduction band |
| ΔGinject (eV) | Free energy of electron injection | Negative and sufficiently large for efficient injection |
| VOC (V) | Open-circuit voltage | As high as possible |
This table outlines the critical parameters for an efficient dye sensitizer, providing a framework for the potential evaluation of this compound based dyes.
Biochemical and Biological Research at the Molecular Level
Mechanistic Studies of Ligand-Biomolecule Interactions (e.g., DNA Binding)
The interaction of small molecules with DNA is a cornerstone of drug design and molecular biology. Aromatic diamidines are a class of compounds known to bind to the minor groove of DNA, often with high affinity and sequence specificity. nih.gov These interactions are typically driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions.
The chemical structure of this compound, with its aromatic rings and diamine functionality, suggests that it could also interact with DNA. The planar nature of the pyridine and phenyl rings could facilitate intercalation between DNA base pairs, while the amino groups could form hydrogen bonds with the phosphate (B84403) backbone or the bases within the grooves. researchgate.net
Studies on similar compounds, such as thiophene (B33073) diamidines, have shown that these molecules can inhibit the binding of transcription factors to DNA by occupying their binding sites in the minor groove. nih.gov The specific orientation and binding affinity are dictated by the precise geometry of the ligand and the sequence of the DNA.
To investigate the DNA binding properties of this compound, a variety of biophysical techniques could be employed. These include UV-Vis and fluorescence spectroscopy to monitor changes in the spectral properties upon binding, circular dichroism to assess conformational changes in the DNA, and isothermal titration calorimetry to determine the thermodynamic parameters of the interaction. researchgate.net
Table 3: Potential DNA Binding Modes and Investigatory Techniques
| Potential Binding Mode | Description | Relevant Experimental Technique |
| Minor Groove Binding | The molecule fits into the minor groove of the DNA double helix. | Circular Dichroism, NMR Spectroscopy |
| Intercalation | The planar aromatic rings insert between the DNA base pairs. | Viscosity Measurements, UV-Vis Spectroscopy |
| Electrostatic Interaction | The protonated amine groups interact with the negatively charged phosphate backbone. | Isothermal Titration Calorimetry |
This table outlines potential ways this compound might interact with DNA and the experimental methods used to study these interactions.
Investigation of Enzyme Interactions and Related Mechanistic Insights
Enzymes are highly specific biological catalysts, and understanding their interactions with small molecules is crucial for drug development and the elucidation of biological pathways. Diamine oxidase (DAO) is a key enzyme responsible for the metabolism of histamine, and its activity can be modulated by various compounds. nih.gov
While there is no direct research on the interaction between this compound and specific enzymes, its diamine structure suggests that it could potentially interact with enzymes that recognize or process diamines. For instance, it could act as a substrate, an inhibitor, or a modulator of enzymes involved in polyamine metabolism.
Investigating the interaction of this compound with enzymes like DAO would involve in vitro activity assays to determine if the compound inhibits or enhances enzyme function. nih.gov Further studies could employ techniques such as X-ray crystallography or computational docking to visualize the binding mode of the compound within the enzyme's active site.
Such research could provide valuable insights into the structure-activity relationships of enzyme inhibitors and could potentially lead to the development of new therapeutic agents. For example, if this compound were found to inhibit an enzyme involved in a disease process, it could serve as a lead compound for the design of more potent and selective inhibitors.
Table 4: Research Framework for Investigating Enzyme Interactions
| Research Question | Experimental Approach | Potential Outcome |
| Does this compound inhibit the activity of a target enzyme? | In vitro enzyme activity assays | Determination of IC50 value |
| How does the compound bind to the enzyme? | X-ray crystallography, NMR spectroscopy | Elucidation of the binding mode and key interactions |
| What is the mechanism of inhibition? | Kinetic studies (e.g., Michaelis-Menten) | Determination of competitive, non-competitive, or uncompetitive inhibition |
This table provides a structured approach for the systematic investigation of the interactions between this compound and a target enzyme.
Future Research Directions and Emerging Trends for N3 Phenylpyridine 3,4 Diamine
Development of Innovative and Atom-Economical Synthetic Pathways
The pursuit of green and sustainable chemical processes is a paramount goal in modern synthetic chemistry. For N3-phenylpyridine-3,4-diamine, future research will likely focus on the development of novel synthetic routes that are not only efficient but also adhere to the principles of atom economy. Traditional methods for the synthesis of N-aryl amines often involve multi-step procedures with the generation of significant waste. Innovative approaches are needed to overcome these limitations.
Promising avenues for exploration include the refinement of transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for the formation of C-N bonds. wikipedia.orgwikipedia.org Future work will likely involve the development of more active and stable catalyst systems, potentially utilizing earth-abundant metals, to facilitate the N-arylation of 3,4-diaminopyridine (B372788) with high selectivity and yield under milder reaction conditions. The synthesis of the precursor, 3,4-diaminopyridine, can be achieved through methods such as the hydrogenation of 3-nitro-4-aminopyridine. chemicalbook.com
Table 1: Comparison of Potential Synthetic Pathways for this compound
| Synthetic Pathway | Catalyst System (Example) | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium-based catalysts with specialized phosphine (B1218219) ligands. nih.govorganic-chemistry.orglibretexts.org | High functional group tolerance, milder reaction conditions compared to Ullmann condensation. | Cost of palladium and ligands, potential for catalyst poisoning. libretexts.org |
| Ullmann Condensation | Copper-based catalysts, often with supporting ligands. wikipedia.org | Lower cost of copper catalyst. | Often requires higher reaction temperatures and stoichiometric amounts of copper. wikipedia.org |
| Photoredox Catalysis | Nickel-based catalysts with an iridium photosensitizer. organic-chemistry.org | Mild reaction conditions using visible light, alternative to palladium-based methods. | Substrate scope may be limited, optimization of photocatalyst and light source required. |
Exploration of Novel Catalytic and Electrocatalytic Applications
The unique electronic and structural features of this compound, namely the presence of multiple nitrogen atoms and an aromatic N-phenyl substituent, suggest its potential as a versatile ligand in catalysis and electrocatalysis. The pyridine (B92270) and diamine moieties can act as effective coordination sites for a variety of metal centers.
Future research is expected to explore the use of this compound as a ligand in homogeneous catalysis. Metal complexes of this ligand could be screened for activity in a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the catalyst could be fine-tuned by modifying the phenyl ring with electron-donating or electron-withdrawing substituents.
In the realm of electrocatalysis, this compound and its derivatives could be investigated as components of catalysts for important reactions such as the oxygen reduction reaction (ORR), oxygen evolution reaction (OER), and hydrogen evolution reaction (HER), which are central to energy conversion and storage technologies. The nitrogen atoms in the pyridine ring and the amino groups can serve as active sites for these reactions. Furthermore, the compound could be used to create single-atom catalysts by coordinating individual metal atoms.
Rational Design of this compound-Based Advanced Functional Materials
The aromatic and coordinative nature of this compound makes it an attractive building block for the rational design of advanced functional materials. Phenylpyridine-based ligands are known to be used in the development of organic light-emitting diodes (OLEDs) and luminescent sensors. chemscene.com Similarly, terpyridine-containing materials have found applications in photovoltaics and as catalysts. nih.govnih.govresearchgate.net
Future research will likely focus on incorporating the this compound moiety into polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies. The resulting materials could exhibit interesting photophysical, electronic, and porous properties. For example, polymers containing this unit might possess high thermal stability and unique optoelectronic characteristics suitable for applications in electronics and photonics. MOFs constructed from this compound linkers could be explored for gas storage, separation, and heterogeneous catalysis. The potential applications of such functional materials are summarized in Table 2.
Table 2: Potential Applications of Functional Materials Based on this compound
| Material Type | Potential Application | Key Feature of this compound |
|---|---|---|
| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Tunable electronic properties, charge transport capabilities. |
| Metal-Organic Frameworks (MOFs) | Gas storage and separation, Heterogeneous catalysis | Defined pore structure, coordinative sites for metal ions. |
| Luminescent Sensors | Detection of metal ions or small molecules | Changes in fluorescence upon analyte binding. |
Deeper Mechanistic Elucidation via In Situ and Time-Resolved Spectroscopic Techniques
A thorough understanding of reaction mechanisms is crucial for the optimization of synthetic processes and the rational design of catalysts and materials. Future research will benefit from the application of advanced spectroscopic techniques to study the formation and reactivity of this compound.
In situ spectroscopic methods, such as ReactIR (infrared spectroscopy) and NMR spectroscopy, can provide real-time information on the concentrations of reactants, intermediates, and products during a chemical reaction. nih.govresearchgate.netnih.gov These techniques could be employed to study the kinetics and mechanism of the N-arylation reactions used to synthesize this compound, helping to identify rate-limiting steps and optimize reaction conditions.
Furthermore, time-resolved spectroscopic techniques, such as transient absorption spectroscopy, can be used to investigate the excited-state dynamics of this compound-based materials. acs.org This is particularly relevant for applications in photochemistry, photocatalysis, and optoelectronics, as it allows for the characterization of transient species and the elucidation of energy and electron transfer pathways.
Predictive Computational Design and Virtual Screening of New Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. In the context of this compound, these methods can be used to predict the properties of new derivatives and to guide experimental efforts.
Future research will likely involve the use of computational screening to identify promising candidates for specific applications. dtu.dkresearchgate.netnih.gov For example, density functional theory (DFT) calculations can be used to predict the electronic structure, reactivity, and catalytic activity of different N3-arylpyridine-3,4-diamine derivatives. This can help to prioritize which compounds to synthesize and test experimentally.
Virtual screening is another powerful computational technique that can be used to explore the potential of a large library of virtual compounds. mdpi.com This approach could be used to identify this compound derivatives with desirable properties for applications in materials science or as ligands for specific catalytic reactions. By combining computational predictions with experimental validation, the discovery and development of new functional molecules based on the this compound scaffold can be significantly accelerated.
Q & A
Q. What are the common synthetic routes for N3-phenylpyridine-3,4-diamine derivatives, and how can reaction conditions be optimized?
this compound derivatives are typically synthesized via regioselective substitution or catalytic hydrogenation. For example, N3-(4-Nitrobenzyl)pyridine-3,4-diamine was synthesized in 81% yield by reducing N-Benzyl-3-nitropyridin-4-amine using hydrogenation catalysts (e.g., Pd/C) in ethanol, followed by recrystallization . Key optimization parameters include solvent choice (e.g., ethanol for solubility), temperature control (room temperature for nitro-group reduction), and catalyst loading (5–10% Pd/C). Microwave-assisted synthesis has also been reported for pyrazolo[3,4-d]pyrimidine-3,4-diamine analogs, achieving yields up to 68% under controlled irradiation .
Q. What analytical techniques are critical for characterizing this compound derivatives?
Structural elucidation relies on:
- ¹H/¹³C NMR : Assignments for aromatic protons (δ 6.5–8.5 ppm) and amine groups (δ 4.0–5.5 ppm) confirm regioselectivity .
- Elemental analysis : Validates stoichiometry (e.g., C: 62.5%, H: 5.2%, N: 24.3% for N4-benzyl derivatives) .
- IR spectroscopy : Detects NH₂ stretches (~3350 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
Q. How do substituents on the phenyl ring affect the physicochemical properties of this compound derivatives?
Electron-withdrawing groups (e.g., nitro, chloro) increase melting points (e.g., 191–193°C for nitrobenzyl derivatives ) and reduce solubility in polar solvents. Halogenation (e.g., bromo or iodo substituents) enhances stability but may require inert conditions to prevent decomposition .
Advanced Research Questions
Q. How can regioselectivity challenges in N3-substitution be addressed during synthesis?
Regioselectivity is influenced by steric and electronic factors. For example, bulky substituents (e.g., 4-nitrobenzyl) favor substitution at the N3 position due to steric hindrance at N4 . Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density distribution . Microwave-assisted methods further enhance selectivity by accelerating reaction kinetics .
Q. What methodologies resolve contradictions in spectroscopic data for structurally similar derivatives?
Discrepancies in NMR assignments (e.g., overlapping aromatic signals) can be resolved via:
- 2D NMR (COSY, HSQC) : Differentiates adjacent protons and correlates ¹H-¹³C signals .
- Comparative analysis : Benchmarking against known analogs (e.g., halogenated derivatives in ) clarifies substituent effects .
- X-ray crystallography : Provides unambiguous structural confirmation, as demonstrated for thieno[2,3-b]pyridine analogs .
Q. How does the reactivity of this compound compare to halogenated analogs in cross-coupling reactions?
Halogenated analogs (e.g., 2-bromo or 5-iodo derivatives) exhibit higher reactivity in Suzuki-Miyaura couplings due to the leaving-group ability of halogens . In contrast, the amine groups in N3-phenyl derivatives enable nucleophilic substitution or coordination chemistry (e.g., ligand design for metal complexes) .
Q. What computational tools predict the biological activity or stability of novel derivatives?
- Molecular docking : Screens binding affinity to target proteins (e.g., kinase inhibitors) .
- ADMET prediction : Assesses solubility, metabolic stability, and toxicity using software like SwissADME .
- DFT calculations : Evaluates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .
Methodological Considerations
- Data contradiction : Conflicting melting points or yields may arise from impurities. Recrystallization (ethanol/water mixtures) and HPLC purification (>95% purity) are recommended .
- Reaction scaling : Pilot studies using microreactors (0.1–10 mmol) minimize waste while optimizing conditions for large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
